molecular formula C23H29N5O B13439649 Valsartan Decarboxylic Acid

Valsartan Decarboxylic Acid

Cat. No.: B13439649
M. Wt: 391.5 g/mol
InChI Key: QMAQKWMYJDPUDV-UHFFFAOYSA-N
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Description

Valsartan Decarboxylic Acid is a derivative of Valsartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valsartan Decarboxylic Acid typically involves a decarboxylative coupling reaction. A novel catalytic system composed of copper and palladium has been reported for the decarboxylation of aromatic carboxylates and the cross-coupling of the resulting aryl metal species with aryl halides . This method is more environmentally benign and cost-effective compared to traditional methods.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound . The process involves the use of specific reagents and conditions to achieve high yields and minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Valsartan Decarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and modified derivatives of this compound, which can be analyzed using techniques such as LC-MS .

Mechanism of Action

Valsartan Decarboxylic Acid exerts its effects by blocking the actions of angiotensin II, a peptide hormone that causes blood vessels to constrict. By antagonizing the angiotensin II type 1 (AT1) receptor, the compound prevents vasoconstriction, aldosterone release, and other hypertensive effects . This leads to reduced blood pressure and improved cardiovascular function.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

IUPAC Name

N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide

InChI

InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27)

InChI Key

QMAQKWMYJDPUDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C

Origin of Product

United States

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